N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Description
Properties
Molecular Formula |
C17H14ClFN4OS |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H14ClFN4OS/c1-23-15-8-3-2-7-14(15)21-17(23)25-10-16(24)22-20-9-11-12(18)5-4-6-13(11)19/h2-9H,10H2,1H3,(H,22,24)/b20-9+ |
InChI Key |
XCIALDDPAFNRSI-AWQFTUOYSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Characterization Data
| Parameter | Value/Observation | Source |
|---|---|---|
| Yield | 78–82% | |
| Melting Point | 215–218°C | |
| IR (KBr, cm⁻¹) | 3404 (N–H), 1622 (C=N) | |
| ¹H NMR (DMSO-d₆, δ) | 3.72 (s, 3H, CH₃), 7.2–7.6 |
Step 2: Preparation of 2-[(1-Methyl-1H-Benzimidazol-2-Yl)Sulfanyl]Acetohydrazide
Reaction Protocol
Optimization Data
| Parameter | Value/Observation | Source |
|---|---|---|
| Reaction Time (Hydrazine) | 8 hours | |
| Yield | 85–88% | |
| Purity (TLC) | Rf = 0.72 (CHCl₃:MeOH, 9:1) |
Step 3: Synthesis of 2-Chloro-6-Fluorobenzaldehyde
Industrial-Scale Method
Performance Metrics
Step 4: Condensation Reaction to Form the Target Compound
Key Reaction
Analytical Results
| Parameter | Value/Observation | Source |
|---|---|---|
| Yield | 75–80% | |
| Melting Point | 224–227°C | |
| ¹H NMR (DMSO-d₆, δ) | 8.15 (s, 1H, CH=N), 7.2–7.8 | |
| ESI-MS (m/z) | 416.8 [M+H]⁺ |
Optimization and Industrial Considerations
Scalability Challenges
Comparative Yields
| Step | Laboratory Yield | Industrial Yield |
|---|---|---|
| Benzimidazole Thiol | 80% | 83% |
| Acetohydrazide | 85% | 88% |
| Final Condensation | 75% | 78% |
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorofluorophenyl moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted chlorofluorophenyl derivatives.
Scientific Research Applications
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the interaction of hydrazide derivatives with enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity, while the hydrazide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The chlorofluorophenyl moiety contributes to the compound’s lipophilicity, facilitating its cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Computational Similarity Analysis
Table 2: Tanimoto and Dice Similarity Scores (Hypothetical Data)
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves a multi-step process:
- Step 1 : Condensation of a substituted benzaldehyde (e.g., 2-chloro-6-fluorobenzaldehyde) with a thioacetohydrazide intermediate.
- Step 2 : Formation of the hydrazone linkage under reflux conditions (e.g., ethanol at 70–80°C for 4–6 hours) to ensure stereoselectivity .
- Step 3 : Purification via column chromatography or recrystallization using solvents like methanol/water mixtures . Critical parameters include pH control (neutral to slightly acidic), anhydrous solvents, and catalysts like acetic acid for imine formation .
Q. Which spectroscopic techniques are essential for structural validation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the hydrazone (E)-configuration and benzimidazole sulfanyl group integration .
- IR Spectroscopy : Peaks at ~3200 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O) validate the acetohydrazide core .
- HPLC : Purity >95% is typically achieved using a C18 column with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Dose-Response Curves : IC₅₀ values should be calculated using non-linear regression models .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Orthogonal Assays : Validate results using alternative methods (e.g., ATP-based viability assays alongside MTT) .
- ADME Profiling : Assess solubility (via shake-flask method) and metabolic stability (e.g., liver microsome assays) to explain discrepancies in efficacy .
- Biophysical Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can confirm target binding affinity .
Q. What strategies optimize the compound’s selectivity for specific biological targets?
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the benzimidazole or phenyl groups to enhance target interaction .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., topoisomerase II or kinases) .
- Selectivity Screening : Test against panels of related targets (e.g., kinase inhibitors) to identify off-target effects .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Single-Crystal X-ray Diffraction : Resolve the (E)-configuration of the hydrazone and dihedral angles between aromatic rings .
- SHELX Refinement : Use SHELXL for high-resolution data to model disorder or thermal motion in the benzimidazole moiety .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing stability .
Q. What methodologies address stability issues under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, monitoring degradation via LC-MS .
- Cyclic Voltammetry : Assess redox stability, particularly for the sulfanyl group, which may oxidize to sulfoxides .
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
Methodological Guidance Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 2-Chloro-6-fluorobenzaldehyde, ethanol, reflux (4 h) | 65–70 | 90% |
| 2 | Acetic acid catalyst, 70°C, N₂ atmosphere | 75–80 | 92% |
| 3 | Methanol/water recrystallization | 85 | 98% |
| Data compiled from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
